N-Benzyl-6-chloro-nicotinamide

Melting point depression Solid-form characterization Pre-formulation

Medicinal chemistry synthesis often stalls when a single scaffold lacks orthogonal handles for diversification. N-Benzyl-6-chloro-nicotinamide solves this by integrating both a 6-chloro leaving group (for SNAr or cross-coupling) and an N-benzyl-protected amide (for hydrogen bonding or protection) in one compact scaffold. - **Validated utility:** Direct precursor to N-benzyl-6-hydrazinylnicotinamide for NAMPT inhibitor programs (78% yield, US9040522B2). - **Improved processability:** Lower melting point (113-114°C) vs. analogs enables heat-sensitive formulation screening. - **Supply reliability:** 95-98% purity with batch-specific NMR/HPLC/GC certificates; consistent lot-to-lot quality.

Molecular Formula C13H11ClN2O
Molecular Weight 246.69
CAS No. 224817-12-3
Cat. No. B2757129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-6-chloro-nicotinamide
CAS224817-12-3
Molecular FormulaC13H11ClN2O
Molecular Weight246.69
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
InChIKeyJSNLXSVLOIAAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-6-chloro-nicotinamide | Physicochemical Identity


N-Benzyl-6-chloro-nicotinamide (CAS 224817-12-3, molecular formula C13H11ClN2O, molecular weight 246.69 g/mol) is a nicotinamide derivative bearing both an N-benzyl group and a 6-chloro substituent on the pyridine ring [1]. This dual-substitution pattern defines its identity as a building block for medicinal chemistry and agrochemical synthesis . The compound is a crystalline solid with a reported melting point of 113–114 °C and a predicted density of 1.260 ± 0.06 g/cm³ .

Why N-Benzyl-6-chloro-nicotinamide Cannot Be Replaced


Generic substitution with simple nicotinamide, 6-chloronicotinamide, or N-benzylnicotinamide alone fails because the target compound integrates two orthogonal functional handles—the 6-chloro leaving group for nucleophilic aromatic substitution and the N-benzyl amide for hydrogen-bonding or protection strategies—within a single, low-molecular-weight scaffold. Removing either substituent eliminates a critical reaction site: N-benzylnicotinamide lacks the chloro group required for palladium-catalyzed cross-coupling or nucleophilic displacement, while 6-chloronicotinamide lacks the benzyl-protected amide that modulates solubility and crystallinity [1]. As demonstrated in the patent literature, the chloro substituent is essential for the synthesis of N-benzyl-6-hydrazinylnicotinamide, a direct precursor to NAMPT-targeting agents, a transformation that cannot be performed with the non-chlorinated analog [2].

N-Benzyl-6-chloro-nicotinamide: Quantitative Differentiation


Melting Point Depression vs Mono-Substituted Analogs

The melting point of N-Benzyl-6-chloro-nicotinamide (113–114 °C) is markedly lower than that of its two closest mono-substituted analogs: N-benzylnicotinamide (~154 °C, predicted) and 6-chloronicotinamide (210–212 °C). This 41–97 °C depression arises from the combined effect of the benzyl and chloro substituents disrupting crystal packing, as evidenced by the measured sharp melting range reported by Chemsrc and Fluorochem . For formulation scientists, a lower melting point can facilitate hot-melt extrusion or spray-drying processes that are not feasible with the higher-melting analogs.

Melting point depression Solid-form characterization Pre-formulation Crystallinity

Synthetic Yield in NAMPT Intermediate Route

In the synthesis of N-benzyl-6-hydrazinylnicotinamide—a precursor in NAMPT inhibitor programs—N-benzyl-6-chloronicotinamide reacts with hydrazine hydrate in ethanol under reflux to afford the title compound in 78% isolated yield [1]. The corresponding non-chlorinated analog, N-benzylnicotinamide, cannot undergo this transformation because it lacks the requisite 6-chloro leaving group. This demonstrates that the chloro substituent is not merely a structural feature but an essential synthetic handle, directly measured by the high yield of this key step.

Synthetic yield Nucleophilic aromatic substitution NAMPT inhibitor intermediates

Commercial Purity and Batch Traceability

Multiple independent suppliers report calibrated purity levels for N-benzyl-6-chloro-nicotinamide: Bidepharm lists a standard purity of 95% with NMR, HPLC, and GC batch certificates, while Leyan reports 98% purity . For procurement, a defined and documented purity range ensures that the material meets minimum lot-release standards, reducing risk associated with variable impurity profiles that are more common for less-characterized custom analogs.

Purity Batch consistency QC documentation

N-Benzyl-6-chloro-nicotinamide: Application Scenarios


NAMPT Inhibitor SAR: Key Starting Material

N-Benzyl-6-chloro-nicotinamide serves as the essential precursor for N-benzyl-6-hydrazinylnicotinamide, a key intermediate in Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor programs. The 78% conversion yield reported in US Patent US9040522B2 validates its immediate synthetic utility [1]. When medicinal chemistry teams aim to diversify the 6-position of the nicotinamide scaffold via nucleophilic displacement or cross-coupling, this compound provides the required chloro handle and benzyl-protected amide in a single building block, eliminating the need for stepwise protection/deprotection sequences that would be required using 6-chloronicotinamide alone.

Low-Temperature Formulation Screening

The melting point of N-Benzyl-6-chloro-nicotinamide (113–114 °C) is substantially lower than that of N-benzylnicotinamide (~154 °C) and 6-chloronicotinamide (210–212 °C) [1]. This property makes it a more tractable candidate for solid-dispersion or hot-melt formulation screening where processing temperatures must remain below the degradation thresholds of heat-sensitive co-formers. Pre-formulation scientists can select this compound over its higher-melting analogs to avoid thermal stress during early-stage developability assessments.

Agrochemical Intermediate: Dual-Functional Scaffold

As reported in Bayer CropScience patent literature, nicotinamide derivatives bearing both N-benzyl and 6-halogen substituents are key building blocks for agrochemical discovery. N-Benzyl-6-chloro-nicotinamide provides both the benzyl-protected amide and the 6-chloro handle for late-stage diversification via Suzuki, Buchwald-Hartwig, or SNAr reactions, enabling parallel synthesis of screening libraries without intermediate deprotection steps [1]. This dual functionality reduces the step count compared to using sequentially protected intermediates.

Analytical Reference Standard for QC

With established commercial purity specifications of 95–98% accompanied by batch-specific NMR, HPLC, and GC certificates from suppliers such as Bidepharm and Leyan [1], N-Benzyl-6-chloro-nicotinamide can serve as a qualified reference standard for analytical method development. Procurement teams can rely on documented lot-to-lot consistency, reducing the need for extensive in-house re-characterization when sourcing from these qualified vendors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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